3,4-dichloro-N-(cyclopropylmethyl)aniline
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Overview
Description
3,4-Dichloro-N-(cyclopropylmethyl)aniline is an organic compound characterized by the presence of two chlorine atoms on the benzene ring and a cyclopropylmethyl group attached to the nitrogen atom of the aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(cyclopropylmethyl)aniline typically involves the reaction of 3,4-dichloroaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation and recrystallization to purify the final compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(cyclopropylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted anilines with various functional groups.
Scientific Research Applications
3,4-Dichloro-N-(cyclopropylmethyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(cyclopropylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: A precursor to 3,4-dichloro-N-(cyclopropylmethyl)aniline, used in the synthesis of herbicides and dyes.
2,4-Dichloroaniline: Another dichloroaniline isomer with different substitution patterns and applications.
3,5-Dichloroaniline: Similar structure but with chlorine atoms in different positions, leading to different chemical properties and uses.
Uniqueness
This compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dichloroaniline derivatives and contributes to its specific applications in various fields.
Properties
CAS No. |
36178-61-7 |
---|---|
Molecular Formula |
C10H11Cl2N |
Molecular Weight |
216.10 g/mol |
IUPAC Name |
3,4-dichloro-N-(cyclopropylmethyl)aniline |
InChI |
InChI=1S/C10H11Cl2N/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 |
InChI Key |
UUYSAZYMLZSSBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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